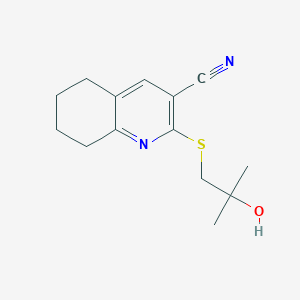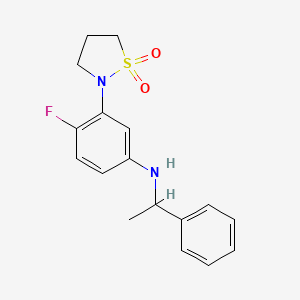![molecular formula C17H21N3O B7593861 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPE is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone is not yet fully understood, but it has been shown to interact with a number of different cellular targets. For example, 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone has been shown to inhibit the activity of certain enzymes and receptors, and to modulate the expression of various genes and proteins.
Biochemical and Physiological Effects:
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have neuroprotective effects, and to modulate the activity of the immune system.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone as a research tool is its versatility, with researchers able to investigate its effects in a range of different experimental systems. However, one limitation of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more widely available for use in research. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone, and to investigate its potential applications in a range of different diseases and conditions.
Synthesis Methods
The synthesis of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone can be achieved through a multi-step process that involves the reaction of 2-methyl-4-(2-methylphenyl)pyrrole with hydrazine hydrate, followed by the reaction of the resulting pyrazole derivative with ethyl chloroacetate. This method has been demonstrated to be effective in producing high yields of 1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone with good purity.
Scientific Research Applications
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. One area of particular interest has been its potential as a therapeutic agent for the treatment of various diseases and conditions.
properties
IUPAC Name |
1-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-6-3-4-7-16(13)15-10-14(2)20(11-15)17(21)12-19-9-5-8-18-19/h3-9,14-15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJHXDHVPYVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)CN2C=CC=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)
